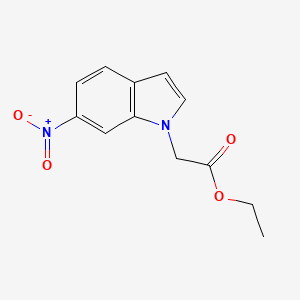

Ethyl 2-(6-nitro-1H-indol-1-yl)acetate

Übersicht

Beschreibung

Ethyl 2-(6-nitro-1H-indol-1-yl)acetate is a useful research compound. Its molecular formula is C12H12N2O4 and its molecular weight is 248.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Ethyl 2-(6-nitro-1H-indol-1-yl)acetate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of a nitro group on the indole ring significantly influences its reactivity and biological interactions. Indole derivatives are known for their ability to engage with various biological targets, which is attributed to the nitrogen atom in their pyrrole ring that enhances their basic properties.

1. Anticancer Properties

Numerous studies have demonstrated the anticancer potential of indole derivatives, including this compound. In vitro studies indicated that this compound exhibits selective cytotoxicity against several cancer cell lines, particularly HCT-116 (colon cancer), with an IC50 value of approximately . The mechanism involves inducing cell cycle arrest at the S and G2/M phases, leading to apoptosis in cancer cells .

2. Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates that it can inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound's efficacy is enhanced by its ability to inhibit bacterial cystathionine γ-lyase (bCSE), which is crucial for hydrogen sulfide production in these pathogens .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/ml |

| Pseudomonas aeruginosa | 15 µg/ml |

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, as evidenced by its ability to reduce TNF-α secretion in LPS-stimulated THP-1 cells. This suggests a potential role in treating inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Cell Cycle Regulation: The compound induces cell cycle arrest through modulation of cyclin-dependent kinases (CDKs), particularly affecting G2/M transition.

- Apoptosis Induction: It activates apoptotic pathways leading to programmed cell death in cancer cells.

- Bacterial Inhibition: By targeting bCSE, it disrupts hydrogen sulfide production, enhancing bacterial susceptibility to antibiotics .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment: In a study involving xenograft models, compounds similar to this compound demonstrated significant tumor growth inhibition, supporting its development as an anticancer agent .

- Infection Control: A study illustrated that combining this compound with standard antibiotics resulted in synergistic effects against resistant bacterial strains, suggesting its utility as an adjunct therapy in infectious diseases .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Ethyl 2-(6-nitro-1H-indol-1-yl)acetate serves as a precursor in the synthesis of various indole derivatives, which are crucial in pharmaceutical applications. The compound can be synthesized through several methods, including aza-alkylation and intramolecular Michael cascade reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of synthesized products.

Novel Functionalized Indoles

Research has demonstrated that derivatives of this compound can lead to the development of novel functionalized indoles. These compounds exhibit potential as new chemical entities with diverse biological activities. For instance, studies have indicated that 1,3-disubstituted indoles can be synthesized from related compounds, showcasing their utility in drug development .

Synthesis of Tryptamines and Carbolines

This compound is integral in synthesizing tryptamines and carboline alkaloids, which are known for their psychoactive properties and therapeutic potential. This compound acts as a central intermediate in these syntheses, highlighting its importance in medicinal chemistry .

Biological Evaluations

Indole derivatives, including those derived from this compound, have been extensively studied for their biological activities. They exhibit anti-cancer properties, antimicrobial effects, and potential applications in treating various diseases. For example, indole-based compounds have been shown to inhibit cancer cell proliferation and possess anti-inflammatory properties .

Crystallographic Studies

Crystallographic studies provide insights into the structural characteristics of nitro-indole derivatives. Understanding these structures aids in predicting the reactivity and interaction of these compounds with biological targets. The crystal structure analysis of similar compounds has been documented, enhancing our knowledge of their spatial arrangements and potential interactions .

Corrosion Inhibition

Recent studies have explored the use of this compound and its derivatives as corrosion inhibitors in material science. The presence of nitro groups in these compounds contributes to their effectiveness in preventing corrosion in various environments, showcasing an application beyond traditional organic synthesis .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Synthesis and Characterization | Used as a precursor for synthesizing various indole derivatives; characterized by NMR and IR spectroscopy. |

| Novel Functionalized Indoles | Leads to the development of new chemical entities with diverse biological activities. |

| Tryptamines and Carbolines | Acts as an intermediate in synthesizing psychoactive compounds with therapeutic potential. |

| Biological Evaluations | Exhibits anti-cancer and antimicrobial properties; studied for treatment efficacy against diseases. |

| Crystallographic Studies | Provides insights into molecular structure; aids in predicting reactivity with biological targets. |

| Corrosion Inhibition | Demonstrated effectiveness as a corrosion inhibitor due to nitro group presence. |

Eigenschaften

IUPAC Name |

ethyl 2-(6-nitroindol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-2-18-12(15)8-13-6-5-9-3-4-10(14(16)17)7-11(9)13/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDUQCDAGWCFCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.